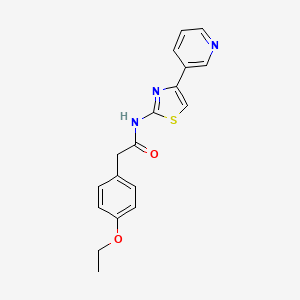

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-15-7-5-13(6-8-15)10-17(22)21-18-20-16(12-24-18)14-4-3-9-19-11-14/h3-9,11-12H,2,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTZDLUHCCXKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the acylation of the thiazole-pyridine intermediate with 4-ethoxyphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. In various studies, derivatives of thiazole compounds have been evaluated for their effectiveness against a range of pathogens, including multi-drug resistant strains.

Case Study : A recent investigation demonstrated that 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests its potential as a lead compound for developing new antimicrobial therapies .

Anticancer Properties

The cytotoxic effects of this compound have been explored in various cancer cell lines.

Case Study : A comparative study assessed the cytotoxicity of several thiazole derivatives, including this compound, on human cancer cell lines. The results indicated a marked reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Agricultural Applications

Beyond medicinal uses, this compound has been investigated for its pesticidal properties.

Pesticidal Activity

Research has indicated that thiazole-containing compounds can act as effective pesticides.

Case Study : A study focused on the synthesis and biological evaluation of novel thienylpyridyl and thioether-containing acetamides found that derivatives similar to this compound possess significant insecticidal activity against common agricultural pests. This opens avenues for developing environmentally friendly pesticides .

Material Science Applications

The structural properties of this compound also make it suitable for material science applications.

Polymer Chemistry

Thiazole derivatives have been utilized in the development of polymers with enhanced properties.

Case Study : Research has shown that incorporating thiazole moieties into polymer matrices can improve thermal stability and mechanical strength. The unique electronic properties of the thiazole ring contribute to the overall performance of the resulting materials, making them suitable for applications in electronics and coatings.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- Methoxy vs. Ethoxy Groups :

The compound 2-(4-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide () differs by a methoxy group. The ethoxy substituent in the target compound increases lipophilicity (higher logP) and may prolong metabolic stability due to reduced oxidative susceptibility compared to methoxy . - Chloro and Dichloro Substitutions: Compounds like 2-((4-chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide () feature electron-withdrawing chlorine atoms, which could enhance binding to electrophilic enzyme pockets (e.g., α-glucosidase) but reduce solubility .

Heterocyclic Core Modifications

- Coumarin-Linked Thiazoles: Analogs such as N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide () replace pyridine with a coumarin-lactone system. Coumarin derivatives exhibit α-glucosidase inhibition (IC₅₀ values: 10–50 μM), suggesting that pyridine substitution in the target compound may shift activity toward alternative targets (e.g., kinase inhibition) .

- Triazole-Containing Derivatives: Compounds like N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () incorporate triazole rings via click chemistry. Triazoles improve metabolic stability and hydrogen-bonding capacity, whereas pyridine in the target compound offers planar aromaticity for π-system interactions .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Analogs

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (e.g., Ethoxy) : Improve lipophilicity and membrane penetration but may reduce enzymatic binding affinity compared to electron-withdrawing groups (e.g., chloro).

- Heterocyclic Core : Pyridine vs. coumarin alters target specificity; coumarin derivatives are potent α-glucosidase inhibitors, while pyridine may favor kinase or receptor interactions.

- Synthetic Feasibility : Ethoxyphenyl substitution likely offers higher yields compared to dichlorophenyl or triazole-linked analogs due to reduced steric hindrance .

Biological Activity

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which are often associated with diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl-thiazol-2-yl)acetamide |

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 923483-90-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other thiazole derivatives known for their anti-inflammatory properties.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that regulate inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Comparative Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl)thiazol-2-yl)acetamide | 15.5 | COX inhibition |

| 2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl)thiazol-2-yl)acetamide | TBD | Cytokine production inhibition |

| Indomethacin | 9.17 | COX inhibition |

Antibacterial Activity

Preliminary studies suggest that acetamide derivatives, including this compound, demonstrate promising antibacterial properties. For example, one study reported that similar compounds showed better antibiofilm potential than standard antibiotics at certain concentrations .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives, providing insights into their pharmacological potential:

- Study on Anti-inflammatory Effects :

- Antibacterial Evaluation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions. For example, thiazole-2-amine derivatives (e.g., 4-(pyridin-3-yl)thiazol-2-amine) can react with activated acetamide precursors (e.g., 2-(4-ethoxyphenyl)acetyl chloride) in acetone or dichloromethane under reflux with a base like K₂CO₃ or triethylamine . Optimization involves adjusting reflux duration (6–8 hours), solvent polarity, and stoichiometry of coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : To verify substituent positions (e.g., ethoxyphenyl protons at δ ~6.8–7.3 ppm, thiazole C-S-C at δ ~165–170 ppm) .

- IR Spectroscopy : Confirms amide C=O (~1650–1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .

Q. How is the compound’s purity assessed, and what solvents are suitable for recrystallization?

- Methodology : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane). Recrystallization is performed using ethanol or methanol, which dissolve the compound at elevated temperatures and yield high-purity crystals upon cooling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous thiazole-acetamide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing ethoxyphenyl with trifluoromethyl or pyridinyl groups) on bioactivity .

- Dose-Response Assays : Test compound efficacy across concentrations (e.g., 1–100 µM) in cell lines (e.g., MCF-7 for anticancer activity) to address variability in IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or acetylcholinesterase)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1ACJ for acetylcholinesterase) to identify binding poses. Key interactions may include hydrogen bonding with the thiazole nitrogen or π-π stacking with pyridinyl groups .

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to validate docking results .

Q. What experimental designs mitigate degradation of the acetamide group during in vivo studies?

- Methodology :

- Stability Assays : Incubate the compound in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation via LC-MS. Stabilizers like PEG-400 or cyclodextrin can enhance solubility and reduce hydrolysis .

- Prodrug Approaches : Modify the acetamide to a hydrolytically stable prodrug (e.g., tert-butyl carbamate) for controlled release .

Q. How do steric and electronic effects of the 4-ethoxyphenyl group influence pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine lipophilicity using shake-flask or chromatographic methods. Ethoxy groups increase LogP (~2.5–3.0), enhancing membrane permeability but potentially reducing aqueous solubility .

- CYP450 Metabolism Studies : Use liver microsomes to identify metabolic hotspots (e.g., O-deethylation of ethoxyphenyl) and quantify half-life .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial activity: How to reconcile discrepancies between in vitro and in vivo results?

- Analysis :

- Bioavailability Factors : Poor solubility or rapid metabolism in vivo may reduce efficacy despite strong in vitro activity. Use nanoformulations (e.g., liposomes) to improve delivery .

- Resistance Mechanisms : Test against drug-resistant strains (e.g., MRSA) and combine with adjuvants (e.g., efflux pump inhibitors) .

Q. Why do some studies report cytotoxicity in normal cells, while others show selectivity?

- Analysis :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific toxicity.

- Apoptosis Pathways : Perform flow cytometry (Annexin V/PI staining) to determine if cell death is caspase-dependent or via off-target effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.